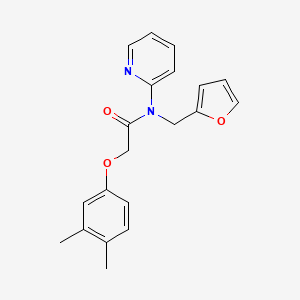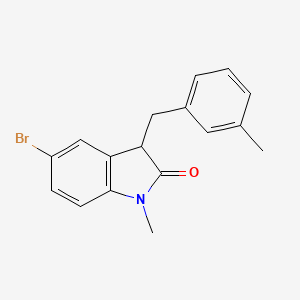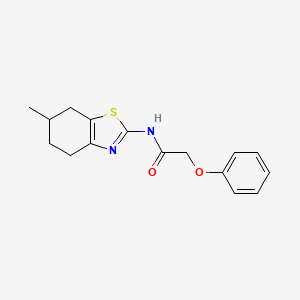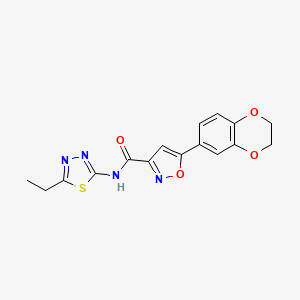![molecular formula C21H22N2O2S B11350992 2-(2-methylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11350992.png)
2-(2-methylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-メチルフェノキシ)-N-{2-[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドは、複数の官能基を持つ複雑な構造を持つ有機化合物です。
2. 製法
合成経路と反応条件
2-(2-メチルフェノキシ)-N-{2-[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドの合成は、一般的に容易に入手可能な出発物質から始まる複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
チアゾール環の形成: これは、4-メチルフェニルイソチオシアネートを適切なα-ハロケトンと塩基性条件下で反応させることで達成できます。
2-(2-メチルフェノキシ)酢酸とのカップリング: 次に、チアゾール誘導体を、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を使用して、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で、2-(2-メチルフェノキシ)酢酸とカップリングします。
アミド化: 最終段階では、中間体の生成物を適切なアミンと穏やかな条件下でアミド化して、目的の化合物を得ます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フローリアクター、自動合成プラットフォーム、および高速液体クロマトグラフィー (HPLC) などの高度な精製技術の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
2-(2-メチルフェノキシ)-N-{2-[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して達成できます。
置換: 化合物中の芳香環は、臭素や硝酸などの試薬を使用して求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 四塩化炭素中の臭素による臭素化。
主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化誘導体の生成。
4. 科学研究への応用
2-(2-メチルフェノキシ)-N-{2-[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドは、いくつかの科学研究に応用されています。
医薬品化学: 特定の酵素や受容体を標的とした新規医薬品の開発におけるリード化合物として使用できます。
材料科学: この化合物は、独特の特性を持つ新規ポリマーの合成に使用できます。
生物学的研究: 生物学的経路やメカニズムを研究するためのプローブとして使用できます。
工業用途: この化合物は、新規触媒の開発、または他の複雑な分子の合成における中間体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.
Coupling with 2-(2-methylphenoxy)acetic acid: The thiazole derivative is then coupled with 2-(2-methylphenoxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation of the intermediate product with an appropriate amine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(2-methylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(2-methylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers with unique properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
作用機序
2-(2-メチルフェノキシ)-N-{2-[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節することができます。この相互作用は、特定の経路の活性化または阻害につながり、望ましい生物学的効果をもたらします。
類似化合物との比較
類似化合物
- 2-(2-メチルフェノキシ)-N-(4-メチルフェニル)アセトアミド
- 2-(4-メチルフェニル)-1,3-チアゾール
独自性
2-(2-メチルフェノキシ)-N-{2-[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]エチル}アセトアミドは、複数の標的に相互作用し、さまざまな生物学的活性を発揮することを可能にする官能基の組み合わせによってユニークです。これは、さまざまな分野における研究開発に役立つ貴重な化合物です。
特性
分子式 |
C21H22N2O2S |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H22N2O2S/c1-15-7-9-17(10-8-15)21-23-18(14-26-21)11-12-22-20(24)13-25-19-6-4-3-5-16(19)2/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
InChIキー |
CTNQABNCNNGJCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11350937.png)

![2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11350947.png)
![{1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11350953.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11350963.png)
![N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11350968.png)

![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11350975.png)
![5,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11350982.png)
![2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11350988.png)
![N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11350991.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B11350995.png)

